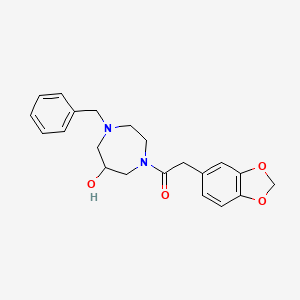

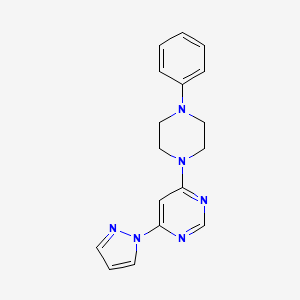

![molecular formula C15H27NO2S B5639139 {3-(3-methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol](/img/structure/B5639139.png)

{3-(3-methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves condensation reactions, where two or more molecules combine, resulting in the formation of a larger molecule along with the elimination of a smaller molecule, such as water. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol demonstrates a typical approach involving the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, utilizing methylene dichloromethane as a solvent and triethylamine as a base (Girish et al., 2008). Such methodologies are crucial for constructing piperidinyl-methanol derivatives, which can be relevant to the synthesis of the compound of interest.

Molecular Structure Analysis

Molecular structure determination often relies on spectroscopic techniques and X-ray crystallography. The detailed crystal structure of related compounds, such as [1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol], provides insights into the spatial arrangement of atoms and the conformation of the molecular framework, revealing a monoclinic space group with specific cell parameters and a chair conformation of the piperidine ring (Benakaprasad et al., 2007). This information is vital for understanding the structural characteristics of similar compounds.

Chemical Reactions and Properties

The chemical reactivity of compounds is influenced by their molecular structure. For instance, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes showcase how structural elements can enable catalytic activities, such as the oxidative cyclization of alkenols (Dönges et al., 2014). Understanding the reactivity patterns of such complexes can shed light on potential chemical behaviors of the target compound.

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystalline structure, are crucial for its practical application. These properties are often determined through experimental studies, such as thermogravimetric analysis, which provides insights into the thermal stability of compounds. For example, the thermal, optical, etching, and structural studies of specific organosulfur compounds offer a comprehensive view of their stability and behavior under various conditions (Karthik et al., 2021).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, are foundational to understanding a compound's potential applications and safety considerations. Studies on similar compounds, such as the reactions of piperidine with nitroaryl phenyl ethers in methanol, elucidate mechanisms of aromatic nucleophilic substitution reactions in protic solvents, which could be relevant to the target molecule's behavior (Emokpae et al., 1990).

properties

IUPAC Name |

1-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]-3-methylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2S/c1-13(2)5-8-15(12-17)7-4-9-16(11-15)14(18)6-10-19-3/h5,17H,4,6-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYODQLGUJSDGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1(CCCN(C1)C(=O)CCSC)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-(3-Methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)

![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)

![2-cyano-N-(2-furylmethyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5639082.png)

![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)

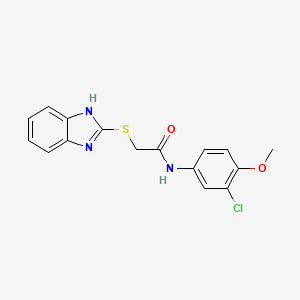

![N-(4-methyl-1,3-thiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639110.png)

![6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5639128.png)

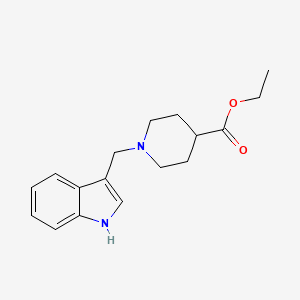

![ethyl 4-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B5639129.png)

![methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5639133.png)

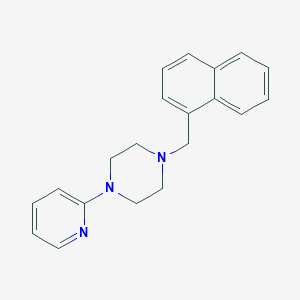

![N-[(2-aminopyridin-3-yl)methyl]-4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5639164.png)